

# Isoschaftoside (CAS No. 52012-29-0): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Isoschaftoside	
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#### **Abstract**

**Isoschaftoside**, a C-glycosylflavonoid with the CAS number 52012-29-0, is a naturally occurring bioactive compound found in a variety of plant species. Structurally, it is an apigenin derivative substituted with  $\alpha$ -L-arabinopyranosyl and  $\beta$ -D-glucosyl residues at positions 6 and 8, respectively.[1] This technical guide provides an in-depth overview of **Isoschaftoside**, consolidating available data on its chemical properties, biological activities, and mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows using Graphviz. The documented activities of **Isoschaftoside**, including its anti-inflammatory, anti-senescence, and enzyme-inhibitory effects, underscore its potential as a therapeutic agent and a valuable tool in biomedical research.

# **Chemical and Physical Properties**

**Isoschaftoside** is a polyketide belonging to the flavone class of flavonoids.[1] Its chemical structure and key properties are summarized below.



Property	Value	Reference
CAS Number	52012-29-0	[1]
Molecular Formula	C26H28O14	[2]
Molecular Weight	564.49 g/mol	[2]
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-8- [(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]-6- [(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one	[3]
Appearance	Yellow powder	[4]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[4]
Storage	10°C - 25°C, in a well-closed container	[2]

# **Biological Activities and Mechanisms of Action**

**Isoschaftoside** exhibits a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary effects are centered around anti-inflammatory, antioxidant, and cellular regulatory processes.

#### **Anti-inflammatory Activity**

**Isoschaftoside** has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation. Studies have shown its ability to suppress the production of proinflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Mechanism of Action: The anti-inflammatory effect of **Isoschaftoside** is mediated, at least in part, through the regulation of Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) and the subsequent metabolic reprogramming of activated microglia. **Isoschaftoside** inhibits the LPS-induced



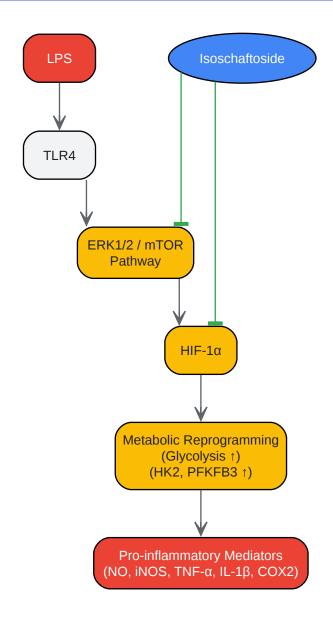
upregulation of HIF-1 $\alpha$  and downstream glycolytic enzymes such as Hexokinase-2 (HK2) and 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 (PFKFB3).[5] Furthermore, it attenuates the phosphorylation of upstream signaling molecules ERK1/2 and mTOR, which are known to be involved in the activation of HIF-1 $\alpha$ .[5]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

Cell Line	Treatment	Concentration	Effect	Reference
BV-2 Microglia	Isoschaftoside + LPS (10 ng/mL)	200 μΜ	Significant inhibition of iNOS, TNF-α, IL-1β, and COX2 protein expression	[5]
BV-2 Microglia	Isoschaftoside + LPS (10 ng/mL)	0-1000 μΜ	Dose-dependent inhibition of nitric oxide production	[5]

Signaling Pathway: Anti-inflammatory Action of Isoschaftoside





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**Isoschaftoside** inhibits LPS-induced inflammation.

## **Anti-Senescence Activity**

**Isoschaftoside** has been shown to ameliorate cellular senescence by reducing oxidative stress and restoring mitochondrial function.

Mechanism of Action: In senescent cells, **Isoschaftoside** significantly reduces the levels of reactive oxygen species (ROS). This is accompanied by an increase in mitochondrial membrane potential and a decrease in mitochondrial mass, indicating a restoration of



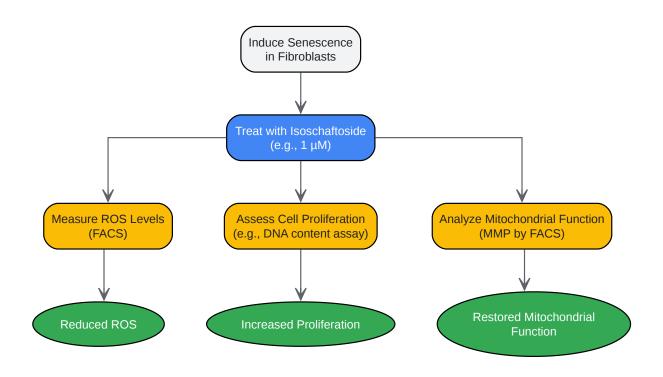
mitochondrial function.[6] The compound also promotes the proliferation of senescent cells, suggesting a reversal of the senescent phenotype.[6]

Quantitative Data: Anti-Senescence Effects

Cell Model	Treatment	Concentration	Effect	Reference
Senescent Fibroblasts	Isoschaftoside	1 μΜ	Significant reduction in ROS levels	[6]
Senescent Fibroblasts	Isoschaftoside	0.25-4 μΜ	Dose-dependent increase in cell proliferation (optimal at 1 µM)	[6]
Senescent Fibroblasts	Isoschaftoside	1 μΜ	Significant increase in mitochondrial membrane potential	[6]

Experimental Workflow: Investigating Anti-Senescence Effects





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Workflow for assessing Isoschaftoside's anti-senescence activity.

#### **Enzyme Inhibition: Na+/K+-ATPase**

**Isoschaftoside** has been identified as an inhibitor of Na<sup>+</sup>/K<sup>+</sup>-ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes.

Mechanism of Action: **Isoschaftoside** directly inhibits the activity of Na<sup>+</sup>/K<sup>+</sup>-ATPase in a concentration-dependent manner. This inhibition could have implications for conditions such as hypertension, where the regulation of this enzyme is critical.

Quantitative Data: Inhibition of Pig Kidney Na+/K+-ATPase



Concentration	Inhibition (%)
2.00 mg/mL	83.55
1.50 mg/mL	72.85
1.00 mg/mL	69.13
0.75 mg/mL	66.70
0.50 mg/mL	55.93
0.25 mg/mL	39.75

## **Other Reported Activities**

**Isoschaftoside** has been reported to possess a variety of other biological activities, although detailed quantitative data for the pure compound are less readily available in the public domain. These activities include:

- Antitumor Activity: While some studies suggest antitumor properties, specific IC50 values for Isoschaftoside against various cancer cell lines are not consistently reported. One study on the total flavonoids from Isodon lophanthoides var. gerardianus, which contains Isoschaftoside, showed an inhibitory effect on HepG2 cells, with IC50 values of the total flavonoid mixture being 1.89, 1.71, and 1.51 g/L after 24, 48, and 72 hours of exposure, respectively.[1][7]
- Antimicrobial Activity: Isoschaftoside is mentioned to have antimicrobial properties, but specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacteria and fungi are not well-documented for the isolated compound.[2]
- Nematicidal Activity: The compound has shown nematicidal activity, particularly against the
  root-knot nematode Meloidogyne incognita.[4] However, specific LC50 or EC50 values for
  pure Isoschaftoside are not clearly defined in the available literature.
- Hepatoprotective Activity: Studies on animal models of nonalcoholic fatty liver disease (NAFLD) suggest that Isoschaftoside can reduce hepatic steatosis and improve liver function markers.



 Allelopathic Activity: Isoschaftoside is an allelochemical that inhibits the development of the parasitic weed Striga hermonthica.[8]

# **Experimental Protocols**

This section provides an overview of methodologies used in key experiments investigating the biological activities of **Isoschaftoside**.

## **Cell Viability Assay (CCK-8)**

- Objective: To assess the cytotoxicity of Isoschaftoside.
- · Methodology:
  - Seed BV-2 microglial cells in a 96-well plate.
  - Treat cells with various concentrations of Isoschaftoside (e.g., 0-1000 μM) for a specified duration (e.g., 24 hours).
  - Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
  - Measure the absorbance at 450 nm using a microplate reader.
  - Cell viability is expressed as a percentage relative to the untreated control.[5]

## Nitric Oxide (NO) Production Assay (Griess Assay)

- Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator.
- Methodology:
  - Culture BV-2 cells and treat with Isoschaftoside and/or LPS.
  - Collect the cell culture supernatant.
  - Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
  - Incubate at room temperature for a specified time to allow for color development.



- Measure the absorbance at a specific wavelength (e.g., 540 nm).
- Quantify the nitrite concentration using a sodium nitrite standard curve.[5]

#### **Western Blotting**

- Objective: To detect and quantify the expression levels of specific proteins (e.g., iNOS, TNF- $\alpha$ , HIF- $1\alpha$ ).
- · Methodology:
  - Lyse treated and control cells to extract total proteins.
  - Determine protein concentration using a suitable assay (e.g., BCA assay).
  - Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate the membrane with primary antibodies specific to the target proteins.
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
  - Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]

#### **Measurement of Reactive Oxygen Species (ROS)**

- Objective: To quantify intracellular ROS levels.
- Methodology:



- Treat senescent fibroblasts with Isoschaftoside.
- Incubate the cells with a fluorescent ROS indicator dye (e.g., Dihydrorhodamine 123).
- Harvest the cells and analyze the fluorescence intensity by fluorescence-activated cell sorting (FACS).
- Compare the mean fluorescence intensity of treated cells to that of control cells.

# Mitochondrial Membrane Potential (MMP) Assay

- Objective: To assess mitochondrial function.
- · Methodology:
  - Treat senescent cells with Isoschaftoside.
  - Stain the cells with a potentiometric dye (e.g., JC-10) that differentially stains mitochondria based on their membrane potential.
  - Analyze the cells by FACS, measuring the fluorescence emission at two different wavelengths to determine the ratio of aggregated (high MMP) to monomeric (low MMP) dye.
  - An increase in the ratio indicates a higher mitochondrial membrane potential.

#### Na<sup>+</sup>/K<sup>+</sup>-ATPase Activity Assay

- Objective: To measure the enzymatic activity of Na+/K+-ATPase.
- Methodology:
  - Prepare a microsomal fraction rich in Na<sup>+</sup>/K<sup>+</sup>-ATPase from a suitable tissue source (e.g., pig kidney).
  - Incubate the enzyme preparation with a reaction mixture containing ATP, Na<sup>+</sup>, K<sup>+</sup>, and Mg<sup>2+</sup> in the presence of varying concentrations of Isoschaftoside.
  - The reaction is initiated by the addition of ATP.



- The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi)
   released from ATP hydrolysis using a colorimetric method.
- The specific Na<sup>+</sup>/K<sup>+</sup>-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a specific inhibitor like ouabain.

#### Conclusion

**Isoschaftoside** (CAS No. 52012-29-0) is a multifaceted flavonoid glycoside with a compelling profile of biological activities. Its well-documented anti-inflammatory and anti-senescence effects, underpinned by defined molecular mechanisms, highlight its therapeutic potential. The availability of quantitative data and detailed experimental protocols for these activities provides a solid foundation for further research and development. While its antitumor, antimicrobial, and nematicidal properties are noted, further investigation is required to establish definitive quantitative measures of efficacy for the pure compound. This technical guide serves as a comprehensive resource to facilitate ongoing and future studies into the pharmacological applications of **Isoschaftoside**.

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